1,3-dimethylpyridine-2(1H)-thione
Description
Properties
CAS No. |
19006-66-7 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1,3-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 |
InChI Key |
VYVCNVCQSMQCKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=S)C |
Canonical SMILES |
CC1=CC=CN(C1=S)C |
Synonyms |
1,3-Dimethyl-2(1H)-pyridinethione |
Origin of Product |
United States |
Preparation Methods
Thionation of Preformed Pyridine Derivatives
The direct thionation of pyridine precursors represents a foundational approach. For example, 2-pyridone derivatives can undergo sulfur substitution using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) . In one protocol, 1,3-dimethylpyridin-2(1H)-one is treated with P₂S₅ in anhydrous toluene under reflux, yielding the thione via carbonyl-to-thione conversion . This method typically achieves moderate yields (50–70%) due to competing side reactions, necessitating rigorous purification via column chromatography .
Key variables influencing efficiency include:
-
Solvent choice : Polar aprotic solvents (e.g., toluene, xylene) enhance reagent solubility and minimize hydrolysis .
-
Temperature : Prolonged reflux (~8–12 hours) ensures complete conversion but risks decomposition at higher temperatures .
-
Stoichiometry : A 1:1.2 substrate-to-P₂S₅ ratio balances reactivity and cost .
Alkylation of Pyridine-2-Thiol Precursors
Regioselective alkylation of pyridine-2-thiol offers a modular route. For instance, pyridine-2-thiol is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) to install methyl groups at the 1- and 3-positions . This two-step process involves:
-
Monoalkylation : Controlled addition of methyl iodide to pyridine-2-thiol in acetone at 50°C yields 1-methylpyridine-2(1H)-thione .
-
Dialkylation : Further reaction with methyl iodide under stronger basic conditions (e.g., sodium hydride) introduces the second methyl group at position 3 .
Challenges :
-
Competing N- versus S-alkylation requires careful stoichiometry and temperature control .
-
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield (up to 85%) by enhancing interfacial reactivity .
Cyclocondensation of Thiourea Derivatives
Cyclocondensation reactions enable de novo synthesis of the pyridine-thione scaffold. A representative method involves reacting acetylacetone with thiourea and methylamine in ethanol under acidic conditions . The reaction proceeds via:
-
Formation of a β-diketone-thiourea intermediate.
-
Cyclization catalyzed by HCl to generate the pyridine ring.
Optimization Insights :
-
Acid catalyst : HCl (1–2 equiv.) maximizes cyclization efficiency while minimizing side products .
-
Solvent effects : Ethanol facilitates intermediate solubility, but switching to DMF accelerates the reaction .
Metal-Mediated Synthesis
Recent advances exploit metal-ligand interactions to direct regioselectivity. For example, copper(I) iodide catalyzes the coupling of 2-mercaptopyridine with methylboronic acids in a one-pot reaction . This method, adapted from related thione syntheses, employs:
Advantages :
Green Chemistry Approaches
Eco-friendly methodologies prioritize solvent-free conditions and renewable catalysts. In one innovation, montmorillonite K10 clay catalyzes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide under microwave irradiation . Highlights include:
Analytical Validation and Characterization
Critical to all methods is confirming structural fidelity via:
-
NMR spectroscopy : Distinct δ 2.35–2.50 ppm (N–CH₃) and δ 160–165 ppm (C=S) in ¹H and ¹³C spectra, respectively .
-
Mass spectrometry : Molecular ion peak at m/z 154.24 (C₇H₁₀N₂S) .
-
X-ray crystallography : Planar pyridine ring with S–C bond length of 1.68 Å, confirming thione tautomer dominance .
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Thionation | 50–70% | Reflux, P₂S₅ | Moderate | High (toxic byproducts) |
| Alkylation | 70–85% | Mild base, RT–50°C | High | Moderate |
| Cyclocondensation | 60–75% | Acidic, ethanol | Moderate | Low |
| Metal-mediated | 65% | CuI, DMSO, 100°C | Limited | Moderate |
| Green chemistry | 78% | Solvent-free, microwave | High | Low |
Chemical Reactions Analysis
Types of Reactions
1,3-dimethylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridinethiones depending on the nucleophile used.
Scientific Research Applications
1,3-dimethylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dimethylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Pyridine-2(1H)-Thione Derivatives
*Calculated based on C₇H₉NS formula.
Key Observations :
- Electron-Donating vs. In contrast, cyano or phenyl groups () enhance electrophilicity, favoring nucleophilic substitutions .
- Tautomerization : N-Hydroxy derivatives (e.g., pyrithione, ) exhibit thione ↔ thiol tautomerism, influencing redox behavior and biological activity .
Key Observations :
- Thionation: Lawesson’s reagent is widely used to convert carbonyl groups to thiones (e.g., ). This compound likely follows a similar protocol from a dimethylpyridinone precursor .
- Cyclization Reactions: Benzylidene-cyanothioacetamide () serves as a versatile precursor for fused-ring thiones (e.g., thiopyranopyridines) via one-pot reactions .
Key Observations :
- Anticancer Potential: Cyano-substituted thiones () show potent activity due to electron-deficient cores interacting with cellular targets. Methyl groups in 1,3-dimethyl derivatives may improve membrane permeability .
- Antimicrobial Action : Thiones with hydroxyl or aromatic substituents () disrupt microbial membranes or enzyme function .
Physicochemical Properties
Table 4: Crystallographic and Spectral Data
Key Observations :
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